(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRQTGQSUXYIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094242-04-1 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Chloromethyl Triazole Hydrochloride Precursors
The most well-documented route involves the hydrolysis of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, a precursor synthesized via cyclization of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by methylhydrazine sulfate treatment.
Reaction Steps :
- Cyclization : 2-Chloroacetamide reacts with DMF-DMA in dichloromethane (DCM) at 45°C for 1.5 hours to form an intermediate iminium species.
- Ring Closure : The intermediate undergoes cyclization with methylhydrazine sulfate in a tetrahydrofuran (THF)/acetic acid mixture at 50°C overnight, yielding 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.
- Hydrolysis : The chloromethyl group is hydrolyzed to a hydroxymethyl group using aqueous sodium hydroxide (NaOH), followed by HCl quenching to form the hydrochloride salt.
Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Cyclization Temperature | 45°C | 78–82 |
| Hydrolysis Solvent | H₂O/THF (1:1) | 85 |
| Reaction Time | 12 hours (hydrolysis) | - |
This method’s regioselectivity is attributed to the electron-withdrawing effect of the chloromethyl group, which directs substitution to the triazole’s 5-position.
Direct Alkylation of 1-Methyl-1H-1,2,4-Triazole
An alternative approach involves the alkylation of 1-methyl-1H-1,2,4-triazole with formaldehyde under acidic conditions.
Mechanism :
- Step 1 : Protonation of the triazole’s nitrogen enhances electrophilicity at the 5-position.
- Step 2 : Formaldehyde acts as an alkylating agent, introducing a hydroxymethyl group.
- Step 3 : HCl gas is bubbled through the reaction mixture to precipitate the hydrochloride salt.
Optimization Insights :
- Catalyst : ZnCl₂ (10 mol%) improves yield by stabilizing the transition state.
- Solvent : Methanol maximizes solubility of both triazole and formaldehyde.
- Temperature : 60°C prevents premature salt precipitation.
Yield Comparison :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Methanol | ZnCl₂ | 72 |
| Ethanol | None | 58 |
Reaction Optimization
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase byproduct formation. A mixed solvent system (THF/H₂O) balances reactivity and selectivity:
| Solvent System | Byproduct Formation (%) |
|---|---|
| DMF | 18 |
| THF/H₂O (1:1) | 6 |
Catalytic Strategies
Lewis acids (e.g., ZnCl₂) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been evaluated:
| Catalyst | Yield Increase (%) |
|---|---|
| ZnCl₂ (10 mol%) | 15 |
| TBAB (5 mol%) | 8 |
Analytical Characterization
Spectroscopic Data
¹H NMR (D₂O, 400 MHz) :
IR (KBr) :
- 3250 cm⁻¹ (O–H stretch)
- 1550 cm⁻¹ (triazole ring vibration).
Industrial-Scale Production Considerations
Large-scale synthesis faces challenges in waste management and cost efficiency. Continuous flow reactors reduce reaction times by 40% compared to batch processes:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 7 hours |
| Yield | 85% | 88% |
| Solvent Consumption | 5 L/kg | 3 L/kg |
Challenges and Contradictions in Literature
Discrepancies in reported yields (65–85%) arise from:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents .
Industry:
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
- (1-methyl-1H-1,2,4-triazol-3-yl)methanol
- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison:
- (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties.
- The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Biological Activity
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a triazole derivative with significant biological activity. This compound has garnered attention in various fields, including pharmaceuticals and agricultural chemistry, due to its potential as an antifungal agent and herbicide. This article explores its biological activity, mechanisms of action, and applications supported by research findings.
The compound has the molecular formula C4H8ClN3O and is characterized by the presence of a triazole ring, which contributes to its biological properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
The biological activity of this compound is primarily attributed to its interaction with biological targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites. This property is crucial in the development of enzyme inhibitors that can modulate metabolic pathways.
- Antimicrobial Activity : Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal activities. This compound has been shown to inhibit fungal growth effectively, making it a candidate for antifungal drug development .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Antifungal Applications
In a study focused on agricultural chemistry, this compound was evaluated for its efficacy as a fungicide. The results indicated that it significantly reduced fungal infections in crops, leading to improved yields. This study highlights its potential as a sustainable solution for crop protection against fungal pathogens.
Case Study 2: Anticancer Research
Research investigating the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as an anticancer agent. Further studies are needed to elucidate the precise mechanisms underlying this activity.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its solubility profile. The presence of the triazole ring enhances its metabolic stability and bioavailability in biological systems.
Q & A
Q. Experimental Design
- Comparative Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to differentiate selective toxicity.
- Data Normalization : Account for solubility variations (e.g., DMSO vs. aqueous buffer) in activity comparisons .
Case Study
A related triazole derivative showed MIC = 8 µg/mL against Candida albicans but IC = 12 µg/mL in HEK293 cells, suggesting narrow therapeutic indices. Dose-response curves and time-kill assays are critical for validating specificity .
What role does this compound play in coordination chemistry, and how are metal complexes characterized?
Synthetic Protocol
Act as a bidentate ligand via triazole N3 and hydroxymethyl O atoms. Example:
- React with CuCl·2HO in ethanol (1:2 molar ratio) to form a blue complex.
- Characterize via UV-Vis ( ~600 nm for d-d transitions) and EPR (g = 2.20, g = 2.05) .
Advanced Analysis
XANES/EXAFS determines metal-ligand bond distances. Conflicting reports on stability (e.g., Cu complex decomposes at pH < 3) require pH-dependent stability constant measurements .
How can computational methods predict the compound’s reactivity in complex biological systems?
Q. Methodology
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungals).
- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability.
- ADMET Prediction : SwissADME estimates logP (0.85) and bioavailability (55%) .
Validation
Compare computed binding affinities (ΔG = -8.2 kcal/mol) with experimental IC values. Discrepancies may arise from solvation effects—include explicit water models in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
